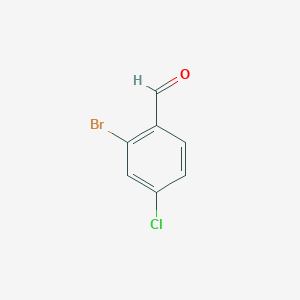

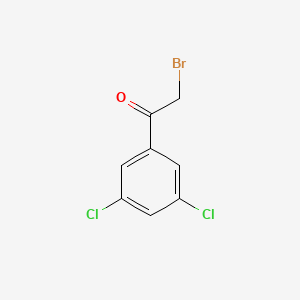

2-Bromo-1-(3,5-dichlorophenyl)ethanone

説明

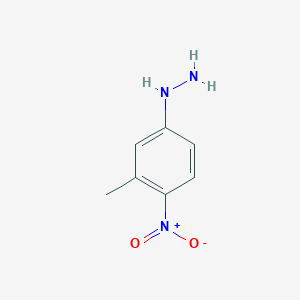

The compound 2-Bromo-1-(3,5-dichlorophenyl)ethanone is a brominated ketone with a dichlorophenyl group attached to the alpha-carbon. It is structurally related to various other brominated aromatic ketones, which have been the subject of numerous studies due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves halogenation reactions, where bromine is introduced into the molecular structure. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally similar to 2-Bromo-1-(3,5-dichlorophenyl)ethanone, has been achieved through a 7-step procedure starting from a related bromochlorophenyl ketone . The synthesis of 2-Bromo-2′,4′-dichloroacetophenone, a compound with a similar halogenated aromatic structure, was performed in three steps: bromination, chlorination, and acylation, starting from glacial acetic acid and m-dichlorobenzene . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones has been extensively studied using various computational and experimental techniques. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands . Such studies provide insights into the geometrical parameters and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including cycloadditions and substitutions. For instance, 2-(Bromomethyl)benzophenone, a compound with a similar bromoaryl ketone structure, was converted into naphthalene derivatives through a mechanism involving the generation of isobenzofurans . These reactions highlight the reactivity of the bromine atom in such compounds, which can be leveraged to create a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones, such as melting point, boiling point, density, and refractive index, are important for their practical applications. The synthesis of 2-Bromo-2′,4′-dichloroacetophenone included the measurement of these physical constants, providing a basis for comparison with other similar compounds . Understanding these properties is essential for the handling, storage, and use of these chemicals in various industrial and research settings.

科学的研究の応用

-

Synthesis of alpha-Bromoketones

- Application : “2-Bromo-1-(3,5-dichlorophenyl)ethanone” is used in the synthesis of alpha-bromoketones from secondary alcohols .

- Method : The method involves using ammonium bromide and Oxone . The specific experimental procedures and technical details are not provided in the source.

- Results : The results include the successful synthesis of various alpha-bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone . The specific outcomes, quantitative data, or statistical analyses are not provided in the source.

-

Synthesis of Imidazo[1,2-a]pyridine Derivatives

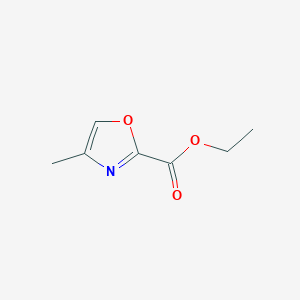

- Application : “2-Bromo-1-(3,5-dichlorophenyl)ethanone” is used in the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine .

- Method : The method involves the use of microwave irradiation . The specific experimental procedures and technical details are not provided in the source.

- Results : The result is the successful synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine . The specific outcomes, quantitative data, or statistical analyses are not provided in the source.

Safety And Hazards

The safety information for “2-Bromo-1-(3,5-dichlorophenyl)ethanone” includes several hazard statements: H317, H319 . Precautionary statements include P280, P305, P338, P351 . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves/gauntlets, eye protection, and protective clothing .

特性

IUPAC Name |

2-bromo-1-(3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAJLDRUMPXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504671 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3,5-dichlorophenyl)ethanone | |

CAS RN |

53631-13-3 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

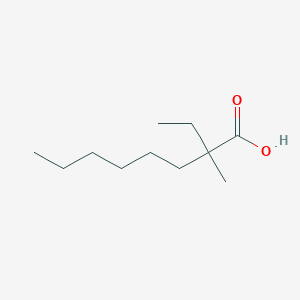

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)